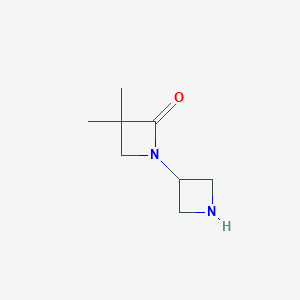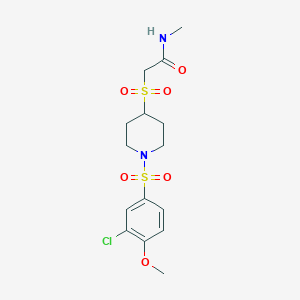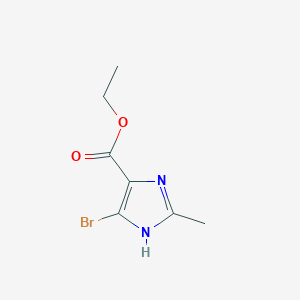
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, also known as ADMAO, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADMAO is a cyclic amide compound that is synthesized through a multistep process.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis Techniques: Research has explored various synthesis techniques for azetidin-3-one derivatives, including direct oxidation methods. These techniques are crucial in creating new azetidine derivatives (Morimoto, Okutani, & Masuda, 1973).
- Structural Insights: Azetidines, including azetidin-3-ones, are known for their thermal stability and reactivity with electrophiles and nucleophiles, leading to the synthesis of various useful compounds. Structural studies through X-ray crystallography have been crucial in understanding these compounds (Singh, D’hooghe, & Kimpe, 2008).
Pharmaceutical and Biological Research
- Antibacterial and Antitubercular Activities: Azetidin-2-ones, including derivatives of 1-(Azetidin-3-yl)-3,3-dimethylazetidin-2-one, have been synthesized and evaluated for their antimicrobial activities against various bacterial strains and Mycobacterium tuberculosis, offering potential in antibacterial and antitubercular therapy (Chandrashekaraiah et al., 2014).
- Potential Antileishmanial Agents: Studies have also focused on synthesizing azetidin-2-ones as potential antileishmanial agents. These studies are significant in the search for new treatments against parasitic diseases like Leishmaniasis (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2012).
Chemistry and Drug Discovery
- Drug Discovery Applications: Azetidines, including this compound, are valuable in drug discovery due to their unique chemical space. They have been used in calcium(II)-catalyzed Friedel-Crafts reactions to create drug-like compounds (Denis et al., 2018).
- Anticancer Research: Azetidin-2-ones have been studied for their structures as antimitotic compounds, showcasing their potential in anticancer research. This includes studies on different substituents and their effects on antiproliferative activity (Twamley, O’Boyle, & Meegan, 2020).
Wirkmechanismus
Target of Action
Azetidine derivatives have been known to exhibit a variety of biological activities . For instance, some azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Mode of Action
It’s worth noting that azetidine derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Azetidine derivatives have been shown to influence various biochemical pathways .
Result of Action
It’s worth noting that azetidine derivatives can have various molecular and cellular effects .
Eigenschaften
IUPAC Name |
1-(azetidin-3-yl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-8(2)5-10(7(8)11)6-3-9-4-6/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFSTDZKFLXGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CNC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2497707.png)


![3-(4-(isopentyloxy)benzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2497711.png)
![3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2497712.png)
![2-[7-[(4-Tert-butylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2497713.png)


![(6,7-dihydro-5H-cyclopenta[c]pyridin-4-yl)methanamine](/img/structure/B2497716.png)

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)